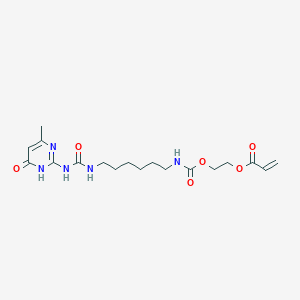
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is a complex organic compound with a molecular formula of C18H27N5O6. This compound is known for its unique structure, which includes a ureido-pyrimidone moiety, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine with hexyl isocyanate to form an intermediate ureido compound. This intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ureido or acrylate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate has a wide range of applications in scientific research:
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate involves its ability to form strong hydrogen bonds and participate in polymerization reactions. The ureido-pyrimidone moiety is known for its high association constants, which facilitate the formation of stable supramolecular assemblies. These interactions are crucial for the compound’s role in creating self-healing materials and responsive hydrogels .
Comparison with Similar Compounds
Similar Compounds
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA): Similar in structure but with a methacrylate group instead of an acrylate group.
2-(6-Isocyanatohexyl ureido)-6-methyl-4(1H)-pyrimidinone (UPy-C6-NCO): An intermediate compound used in the synthesis of related materials.
Uniqueness
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is unique due to its combination of a ureido-pyrimidone moiety with an acrylate group, providing it with distinct properties for polymerization and hydrogen bonding. This makes it particularly valuable in the development of advanced materials with self-healing and responsive characteristics .
Properties
Molecular Formula |
C18H27N5O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[6-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]hexylcarbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H27N5O6/c1-3-15(25)28-10-11-29-18(27)20-9-7-5-4-6-8-19-17(26)23-16-21-13(2)12-14(24)22-16/h3,12H,1,4-11H2,2H3,(H,20,27)(H3,19,21,22,23,24,26) |
InChI Key |
QRTQRGTXUPZPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)NCCCCCCNC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)

![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
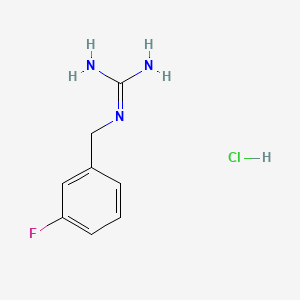
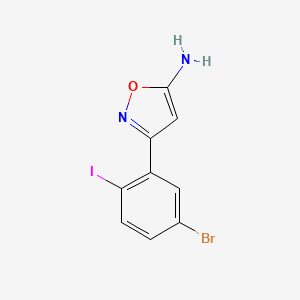
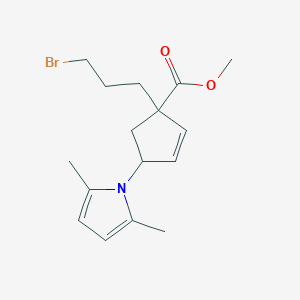
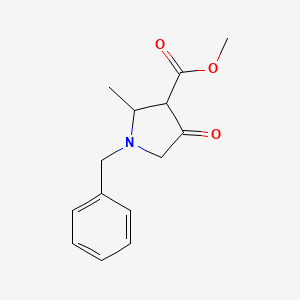
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
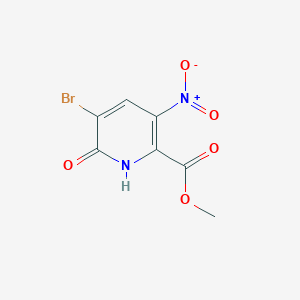
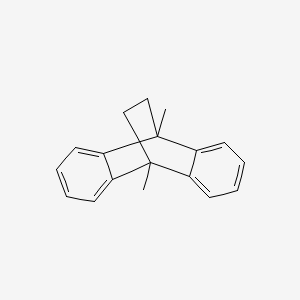
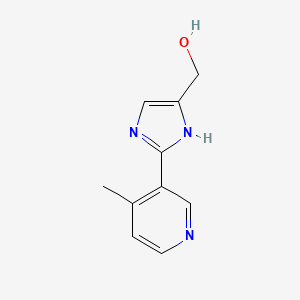
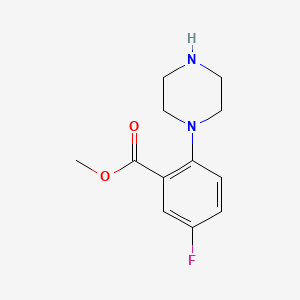
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
